(R)-VT104: A Deep Dive into its Mechanism of Action within the Hippo Pathway
(R)-VT104: A Deep Dive into its Mechanism of Action within the Hippo Pathway
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-VT104, a potent and selective small molecule inhibitor targeting the Hippo signaling pathway. Dysregulation of the Hippo pathway is a critical driver in the development and progression of various cancers, making it a compelling target for therapeutic intervention. (R)-VT104 has emerged as a promising agent that disrupts the core transcriptional machinery of this pathway, offering a novel strategy for cancer treatment. This document will delve into the molecular intricacies of the Hippo cascade, the precise mechanism by which (R)-VT104 exerts its effects, quantitative data from preclinical studies, and detailed experimental protocols.
The Hippo Signaling Pathway: A Master Regulator of Growth and Homeostasis
The Hippo signaling pathway is an evolutionarily conserved cascade that plays a crucial role in controlling organ size, cell proliferation, apoptosis, and stem cell maintenance.[1][2][3] Its core components consist of a series of kinases and scaffold proteins that ultimately regulate the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][4]
In its "on" state, a cascade of kinases, including MST1/2 and LATS1/2, phosphorylates YAP and TAZ. This phosphorylation leads to their cytoplasmic retention and subsequent degradation. However, when the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus. In the nucleus, they associate with the TEAD (TEA Domain) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis. Dysregulation of this pathway, often through mutations in upstream components like Neurofibromin 2 (NF2), leads to the constitutive activation of YAP/TAZ-TEAD, fueling tumorigenesis.
(R)-VT104: Mechanism of Action
(R)-VT104, hereafter referred to as VT104, is a potent and orally bioavailable small molecule inhibitor that targets the YAP/TAZ-TEAD transcriptional complex. Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation.
TEAD transcription factors possess a central lipid-binding pocket. The covalent attachment of a palmitate group to a conserved cysteine residue within this pocket, a process known as auto-palmitoylation, is crucial for the stable interaction between TEAD and its co-activators, YAP and TAZ.
VT104 acts by binding non-covalently to this central lipid pocket of TEAD proteins. This occupation of the pocket by VT104 physically obstructs the auto-palmitoylation of TEAD. By preventing this critical post-translational modification, VT104 effectively disrupts the formation of the functional YAP/TAZ-TEAD transcriptional complex. Consequently, the transcription of downstream target genes responsible for cell proliferation and survival, such as CTGF and CYR61, is suppressed. This targeted inhibition of TEAD activity leads to the selective anti-proliferative effects observed in cancer cells with a dysregulated Hippo pathway, particularly those with NF2 mutations.
Quantitative Data
VT104 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in mesothelioma cells harboring NF2 mutations. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Anti-Proliferative Activity of VT104 in Mesothelioma Cell Lines
| Cell Line | GI50 (nM) |
| NCI-H226 | 16 |
| NCI-H2373 | 26 |
| Mero-48a | 98 |
| SDM103T2 | 60 |
| NCI-H2052 | 33 |
| ACC-MESO-1 | 20 |
| ZL34 | 46 |
| JU77 | 70 |
| Mero-95 | 303 |
| ZL55 | 101 |
| ZL5 | 236 |
| Mero-82 | 243 |
| ONE58 | 135 |
| Mero-14 | 124 |
| Mero-83 | 214 |
| Mero-41 | 984 |
| SPC111 | 1945 |
| ACC-MESO-4 | 1098 |
| Data sourced from the Chemical Probes Portal. |
Table 2: In Vivo Efficacy of VT104
| Animal Model | Tumor Type | Dosing | Outcome |
| NCI-H226 tumor-bearing mice | NF2-deficient mesothelioma xenograft | 0.3-3 mg/kg, p.o. | Dose-dependent blockage of tumor growth. |
| p.o. = oral administration |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of VT104.
1. Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction
This assay is used to determine if VT104 disrupts the protein-protein interaction between YAP/TAZ and TEAD in a cellular context.
-
Cell Culture and Treatment: NF2-mutant mesothelioma cells (e.g., NCI-H2373) are cultured to ~80% confluency. Cells are then treated with VT104 at a specified concentration (e.g., 3 µmol/L) or a vehicle control (e.g., DMSO) for various time points (e.g., 4 and 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. A primary antibody specific to a TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4) is added to the lysate and incubated overnight at 4°C with gentle rotation. Protein A/G-agarose beads are then added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with primary antibodies against YAP and TAZ to detect co-immunoprecipitated proteins. An antibody against the immunoprecipitated TEAD protein is used as a loading control. A reduction in the amount of YAP and TAZ co-immunoprecipitated with TEAD in the VT104-treated samples compared to the control indicates disruption of the protein-protein interaction.
2. Cell Proliferation (GI50) Assay
This assay is used to determine the concentration of VT104 that inhibits the growth of a panel of cell lines by 50% (GI50).
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of VT104 (e.g., 0-1000 nM) is prepared and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a suitable method, such as the WST assay. This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are normalized to the vehicle control. The GI50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
3. In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of VT104 in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: VT104 is administered to the treatment group, typically by oral gavage, at various doses (e.g., 0.3-3 mg/kg) on a specified schedule (e.g., once daily). The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups. Downregulation of Hippo pathway target genes (CTGF, CYR61) in the tumors can also be assessed by qPCR to confirm target engagement.
Clinical Development
The promising preclinical data for TEAD inhibitors has led to their advancement into clinical trials. For instance, a first-in-human phase 1 clinical trial (NCT04665206) is evaluating VT3989, a TEAD inhibitor, in patients with advanced solid tumors, with a focus on mesothelioma and those with NF2 mutations. Early results have shown partial responses in some patients with mesothelioma. While this trial is for a different compound, the clinical investigation into TEAD inhibitors validates the therapeutic potential of targeting this node in the Hippo pathway.
Conclusion
(R)-VT104 represents a significant advancement in the development of targeted therapies for cancers driven by a dysregulated Hippo pathway. Its well-defined mechanism of action, centered on the inhibition of TEAD auto-palmitoylation and the subsequent disruption of the YAP/TAZ-TEAD transcriptional complex, provides a strong rationale for its therapeutic application. The robust preclinical data, demonstrating potent in vitro and in vivo activity, underscore its potential as a novel anti-cancer agent. Further clinical investigation of TEAD inhibitors is warranted to fully elucidate their therapeutic benefit in patients.
